molecular formula C11H16N4S B1422980 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide CAS No. 1249465-16-4

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide

Katalognummer: B1422980
CAS-Nummer: 1249465-16-4
Molekulargewicht: 236.34 g/mol
InChI-Schlüssel: JWSINLDNCYKOGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide typically involves the reaction of a pyridazine derivative with a pyrrolidine and a thiocarbonyl compound . One common method includes the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various

Biologische Aktivität

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer and antimicrobial activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16N4S
  • Molecular Weight : 236.34 g/mol
  • CAS Number : 1249465-16-4

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Material : Reaction begins with a pyridazine derivative (e.g., 5,6-dimethylpyridazine).
  • Pyrrolidine Reaction : The pyridazine derivative is reacted with pyrrolidine to introduce the pyrrolidinyl group.
  • Carbothioamide Formation : The intermediate product is then treated with a thiocarbonyl compound (like carbon disulfide) in the presence of a base (e.g., potassium hydroxide) to form the carbothioamide group at position 4.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. A notable investigation focused on a series of 3,6-disubstituted pyridazines, which demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : T-47D (breast cancer), MDA-MB-231 (breast cancer), and SKOV-3 (ovarian cancer).
  • Mechanism of Action : The compounds induced cell cycle arrest and apoptosis in treated cells. For instance, specific derivatives led to a notable increase in the G2/M phase population and sub-G1 phase, indicating apoptosis induction .
CompoundIC50 (nM)Cell LineMechanism of Action
11l43.8MDA-MB-231CDK2 inhibition
11m20.1T-47DApoptosis induction

Antimicrobial Activity

Beyond anticancer properties, there is emerging evidence regarding the antimicrobial efficacy of similar pyridazine derivatives. Although specific data on this compound's antibacterial activity is limited, related compounds have shown promising results against bacterial and yeast strains .

Case Studies

  • Study on Pyridazine Derivatives :
    • A recent study synthesized various pyridazine derivatives and evaluated their anticancer activity. The findings indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines while sparing non-tumorigenic cells .
    • The study also utilized flow cytometry to analyze apoptosis markers, revealing that treatment with specific compounds significantly increased both early and late apoptotic phases in cancer cells.
  • In Silico Studies :
    • Computational modeling has suggested that these compounds may effectively bind to CDK2, a critical target for cancer therapy. The binding interactions were explored using molecular docking studies, indicating favorable binding affinities .

Eigenschaften

IUPAC Name

5,6-dimethyl-3-pyrrolidin-1-ylpyridazine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S/c1-7-8(2)13-14-11(9(7)10(12)16)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSINLDNCYKOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C(=S)N)N2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide
Reactant of Route 2
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide
Reactant of Route 3
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide
Reactant of Route 4
Reactant of Route 4
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide
Reactant of Route 5
Reactant of Route 5
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide
Reactant of Route 6
Reactant of Route 6
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.